molecular formula C10H9ClO3 B13026657 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13026657
M. Wt: 212.63 g/mol
InChI Key: FTJGCFDREPDJFI-UHFFFAOYSA-N
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Description

8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic chromanone derivative of significant interest in medicinal and organic chemistry. The chromanone (or chroman-4-one) scaffold is a privileged structure in drug discovery, recognized as a versatile template for the design and synthesis of novel biologically active compounds . This particular analog is functionalized with a chloro substituent and a methoxy group, making it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the development of diversified therapeutic molecules. Chromanone-based analogs have demonstrated a wide spectrum of pharmacological activities in scientific research, including potential anticancer , anti-inflammatory , antimicrobial , and antiviral properties . The absence of a double bond between C-2 and C-3 in the chromanone structure, compared to the related chromone scaffold, can lead to significant variations in biological activity and interaction with enzymatic targets, offering a distinct profile for investigative applications . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

8-chloro-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3

InChI Key

FTJGCFDREPDJFI-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically begins with commercially available starting materials such as 4-hydroxycoumarin and appropriate chlorinating and methoxylating agents.

  • Methoxylation: : The methoxy group is introduced using methanol in the presence of a base such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.

  • Substitution: : The chlorine atom at the 8th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized benzopyran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 8-chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various pathogenic bacteria.

Case Study: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial effects of several benzopyran derivatives, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study: Cancer Cell Line Studies

In an experimental setup involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The compound was particularly effective against breast and colon cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: In Vivo Models

In vivo studies using animal models of inflammation showed that administration of this compound led to a marked decrease in inflammatory markers such as cytokines and prostaglandins. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli>50 µg/mL
Streptococcus pneumoniae25 µg/mL

Anticancer Activity Results

Cancer Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HT29 (Colon Cancer)20
HeLa (Cervical Cancer)30

Mechanism of Action

The mechanism of action of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, influencing their activity. The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzopyran-4-one scaffold is highly versatile, with modifications at positions 2, 3, 5, 6, 7, and 8 leading to diverse biological and physicochemical properties. Below is a detailed comparison of 8-chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one with structurally analogous compounds:

Substituent Position and Electronic Effects

Hesperetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one) Substituents: Hydroxyl groups at positions 5 and 7, a methoxy group at position 4' on the phenyl ring. Key Differences: Unlike the target compound, hesperetin has hydroxyl groups that enhance polarity and antioxidant activity. The methoxy group on the phenyl ring (position 4') rather than the benzopyranone core reduces steric hindrance near the oxygenated heterocycle . Biological Relevance: Hesperetin exhibits antioxidant, anti-inflammatory, and anticancer properties, attributed to its hydroxyl groups .

5-Bromo-8-fluorochroman-4-one

  • Substituents : Bromine at position 5, fluorine at position 6.
  • Key Differences : Halogen substitutions at positions 5 and 8 introduce stronger electron-withdrawing effects compared to chlorine at position 7. Fluorine’s small size may reduce steric hindrance but increase metabolic stability .
  • Synthetic Utility : Bromine facilitates further functionalization via cross-coupling reactions .

Halogenation Patterns

6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one Substituents: Bromine at position 6, nitro group at position 8. Key Differences: The nitro group at position 8 is a stronger electron-withdrawing group than chlorine, significantly reducing electron density in the aromatic ring. This may alter reactivity in electrophilic substitution reactions . Applications: Nitro groups are precursors for amino derivatives, enabling diversification in drug discovery .

6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Substituents: Bromine at position 6, chlorine at position 8, and dimethyl groups at position 2. Dual halogenation enhances lipophilicity, impacting membrane permeability .

Methoxy vs. Hydroxy Substituents

5,7-Dihydroxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

  • Substituents : Hydroxyl groups at positions 5 and 7, methoxy group on the phenyl ring.
  • Key Differences : Hydroxyl groups improve water solubility and metal-chelation capacity, whereas the methoxy group on the phenyl ring (vs. position 3 in the target compound) alters π-π stacking interactions in biological systems .

Structural and Physicochemical Data Table

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties
This compound 8-Cl, 3-OCH₃ C₁₀H₉ClO₃ 212.63 Not reported Synthetic, moderate lipophilicity
Hesperetin 5,7-OH; 2-(3-OH-4-OCH₃-phenyl) C₁₆H₁₄O₆ 302.28 226–228 Natural, high polarity, antioxidant
5-Bromo-8-fluorochroman-4-one 5-Br, 8-F C₉H₆BrFO₂ 245.05 Not reported Halogenated, synthetic
6-Bromo-8-nitro-... 6-Br, 8-NO₂ C₉H₆BrNO₄ 272.05 Not reported Nitro group, electron-withdrawing
6-Bromo-8-chloro-2,2-dimethyl-... 6-Br, 8-Cl, 2,2-(CH₃)₂ C₁₁H₁₀BrClO₂ 289.55 Not reported High lipophilicity, steric bulk

Biological Activity

8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. Its unique structural features, including a chloro group at the 8-position and a methoxy group at the 3-position, contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H9ClO3
  • Molecular Weight : 212.63 g/mol
  • Structure : The compound features a bicyclic structure typical of benzopyrans, which is significant in various chemical and biological contexts.

Anti-inflammatory Properties

Research indicates that derivatives of benzopyrans exhibit anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated through the suppression of key signaling pathways, including MAPK and NF-kB pathways .

Anticancer Potential

The compound also demonstrates promising anticancer activity. Studies have indicated that it can inhibit certain kinases involved in cancer cell proliferation and survival. For example, docking studies suggest that it may interact with specific receptors relevant to cancer signaling pathways .

Antioxidant Activity

The antioxidant properties of benzopyran derivatives are noteworthy. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity may be linked to the activation of the Nrf2 signaling pathway, enhancing the expression of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH) .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Interaction : It has shown binding affinity for various receptors that modulate cellular signaling pathways.
  • Cytokine Modulation : By affecting cytokine release, it can alter immune responses.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyranContains bromine instead of chlorineVaries in reactivity and potential anti-inflammatory effects
3-Methoxy-3,4-dihydro-2H-1-benzopyranLacks halogen substitutionAltered biological activity compared to chloro derivatives
7-Bromo-3,3-dimethyl-3,4-dihydro-2H-1-benzopyranAdditional methyl groupsInfluences steric properties and may affect receptor binding

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • In vitro Studies : A study demonstrated that modified benzopyran derivatives exhibited significant inhibition of cancer cell lines at micromolar concentrations.
  • Animal Models : In vivo studies indicated that these compounds could reduce tumor size in xenograft models while showing minimal toxicity to normal tissues .

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